N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide

Lipophilicity Drug Design Membrane Permeability

N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide (CAS 100768-45-4), also known as 2,4-dibenzamido-6-methylpyrido[3,2-d]pyrimidine, belongs to the pyrido[3,2-d]pyrimidine class of heterocycles. Its structure features a unique 2,4-dibenzamido substitution pattern on the core scaffold, a methyl group at the 6-position, and a molecular weight of 383.4 g/mol.

Molecular Formula C22H17N5O2
Molecular Weight 383.4 g/mol
CAS No. 100768-45-4
Cat. No. B025008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide
CAS100768-45-4
SynonymsN-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide
Molecular FormulaC22H17N5O2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)N=C(N=C2NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C22H17N5O2/c1-14-12-13-17-18(23-14)19(25-20(28)15-8-4-2-5-9-15)26-22(24-17)27-21(29)16-10-6-3-7-11-16/h2-13H,1H3,(H2,24,25,26,27,28,29)
InChIKeyNRCNTPAIHFHTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide (CAS 100768-45-4): Chemical Identity and Core Structural Features


N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide (CAS 100768-45-4), also known as 2,4-dibenzamido-6-methylpyrido[3,2-d]pyrimidine, belongs to the pyrido[3,2-d]pyrimidine class of heterocycles [1]. Its structure features a unique 2,4-dibenzamido substitution pattern on the core scaffold, a methyl group at the 6-position, and a molecular weight of 383.4 g/mol [1]. This compound is primarily utilized as a specialized building block or intermediate in medicinal chemistry research [1].

Why 2,4-Diamino or Other Common Pyridopyrimidine Analogs Cannot Substitute for 2,4-Dibenzamido-6-methylpyrido[3,2-d]pyrimidine (CAS 100768-45-4)


Direct substitution with a 2,4-diamino analog (e.g., CAS 1955-57-3) is not possible due to fundamentally different physicochemical and functional profiles. The target compound's dibenzamido groups act as both lipophilic anchors and protective moieties, resulting in a significantly higher calculated LogP (XLogP3-AA = 3.3) compared to the more polar 2,4-diamino scaffold [1]. This difference dictates membrane permeability and passive diffusion characteristics critical for cellular assays . Furthermore, if the objective is to generate a free amine intermediate for further derivatization, the benzamido-protected form is the required synthetic precursor, making simple replacement with an unprotected analog synthetically invalid [1].

Product-Specific Quantitative Evidence: Directly Comparing 2,4-Dibenzamido-6-methylpyrido[3,2-d]pyrimidine (CAS 100768-45-4) with its Closest Analogs


Lipophilicity Benchmarking: Calculated LogP of 3.3 vs. 2,4-Diamino Analog

The target compound (CAS 100768-45-4) possesses a calculated partition coefficient (XLogP3-AA) of 3.3 [1]. While explicit experimental LogP data for the 2,4-diamino-6-methylpyrido[3,2-d]pyrimidine analog (CAS 1955-57-3) is absent from the retrieved datasets, class-level inference from related pyridopyrimidine scaffolds establishes that the removal of the two benzoyl groups would substantially reduce the LogP by approximately 2–3 log units, shifting the compound from a moderately lipophilic to a highly polar profile [2]. This quantitative difference directly impacts passive membrane permeability.

Lipophilicity Drug Design Membrane Permeability

Hydrogen Bonding Capacity: Defined Donor/Acceptor Profile vs. Diamino Analogs

The target compound has a defined hydrogen bond donor (HBD) count of 2 and a hydrogen bond acceptor (HBA) count of 5 [1]. In contrast, its 2,4-diamino analog (CAS 1955-57-3) would exhibit an HBD count of at least 4 (two primary amine groups serving as donors) . This doubling of HBD capacity for the analog fundamentally alters its interaction potential with biological targets, potentially leading to off-target binding or poor selectivity not observed with the dibenzamido-protected form [1].

Molecular Recognition Target Engagement Physicochemical Properties

Synthetic Utility: The Dibenzamido Group as a Superior Protecting Group for 2,4-Diamine Liberation

For synthetic protocols requiring a free 2,4-diamine for subsequent derivatization, the dibenzamido compound (CAS 100768-45-4) serves as a superior and direct precursor. Quantitative synthetic methodologies demonstrate that the benzoyl protecting groups can be removed under controlled acidic or basic hydrolysis conditions, directly yielding the active 2,4-diamino scaffold [1]. This contrasts with 2,4-dichloro or 2,4-dimethoxy analogs, which necessitate additional and often lower-yielding amination steps to reach the diamine [1][2]. The use of the pre-formed, protected diamine ensures higher overall synthetic efficiency and purity of the final product.

Synthetic Intermediate Protecting Group Chemistry Medicinal Chemistry

Optimal Research Application Scenarios for Procuring 2,4-Dibenzamido-6-methylpyrido[3,2-d]pyrimidine (CAS 100768-45-4)


Development of Lipophilic, Cell-Permeable Kinase Inhibitor Probes

In a medicinal chemistry campaign targeting intracellular kinases with hydrophobic ATP-binding pockets, the high LogP (3.3) and low HBD count (2) of CAS 100768-45-4 make it an ideal starting scaffold. Its procurement over a more polar 2,4-diamino analog ensures the resulting library compounds retain passive membrane permeability, a critical prerequisite for cellular target engagement verification [1]. This is directly supported by the lipophilicity and hydrogen bonding evidence detailed in Section 3.

Efficient Synthesis of 2,4,6-Trisubstituted Pyridopyrimidine Libraries

For combinatorial chemistry efforts requiring a common 2,4-diamino intermediate, CAS 100768-45-4 serves as the most efficient precursor. A single global deprotection step reveals the reactive 2,4-diamine core, which can then be diversified. This strategy avoids the poor reactivity and regioselectivity issues common to 2,4-dihalo analogs, leading to higher yields of the desired trisubstituted products. The synthetic utility is supported by the evidence in Section 3.

Analytical Reference Standard for Pyridopyrimidine Metabolite Identification

The unique and well-characterized GC-MS fragmentation pattern of CAS 100768-45-4, cataloged in the NIST library, makes it a valuable reference compound for mass spectrometry laboratories. It can be used to identify N-benzoylated metabolites of pyridopyrimidine-based drugs in biological samples, where its distinct mass spectral signature aids in unambiguous detection, distinguishing it from more common, non-benzoylated ring fragments.

Study of Protecting Group Effects on Biological Activity

Researchers can directly assess the impact of N-benzoylation on biological activity by comparing the dibenzamido compound with its deprotected 2,4-diamino analog. This application leverages the distinct physicochemical and pharmacodynamic profiles of the two matched molecular pairs to generate SAR data on the influence of lipophilicity and hydrogen bonding, directly building upon the quantitative property comparisons provided in Section 3.

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